molecular formula C24H20N2O4 B2558214 (Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929866-37-5

(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2558214
CAS RN: 929866-37-5
M. Wt: 400.434
InChI Key: YIVYUYALIDTRJV-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, which is a type of heterocyclic compound. This core is substituted with a 4-methoxybenzyl group and a pyridin-3-ylmethylene group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazinone and pyridine rings, as well as the methoxy and benzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazinone and pyridine rings could impact its solubility .

Scientific Research Applications

Heterocyclic Compounds and Synthetic Approaches

Heterocyclic chemistry is a central part of organic chemistry and medicinal chemistry, involving the synthesis and application of heterocyclic compounds. The synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds like "(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" involves dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These oxazines are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in the synthesis of these compounds highlights their potential in creating chiral synthons and a wide range of acyclic, cyclic, and heterocyclic compounds (Sainsbury, 1991).

Biological and Pharmacological Applications

Coumarins and benzofuran derivatives are significant in natural compounds and synthetic organic chemistry, widely used across pharmaceutical, perfumery, and agrochemical industries. The chemical and photochemical properties of 3-hydroxycoumarins, along with their synthesis from salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, position compounds like "this compound" as valuable for various biological applications (Yoda, 2020).

Antimicrobial Agents

Compounds bearing the benzofuran scaffold, such as the one , are under exploration for their antimicrobial properties. Benzofuran derivatives exhibit a broad spectrum of biological activities and are considered for development into antimicrobial agents. This exploration is driven by the need for new therapeutic agents to combat antibiotic resistance. The unique structural features of benzofuran and its derivatives make them privileged structures in drug discovery, offering a promising direction for the design of new antimicrobial agents (Hiremathad et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyridine derivatives are used in medicinal chemistry due to their ability to interact with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(2Z)-8-[(4-methoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-6-4-16(5-7-18)13-26-14-20-21(29-15-26)9-8-19-23(27)22(30-24(19)20)11-17-3-2-10-25-12-17/h2-12H,13-15H2,1H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVYUYALIDTRJV-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.